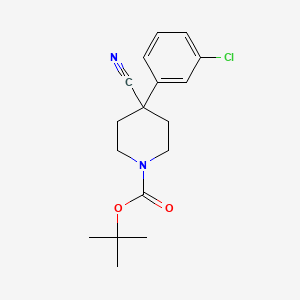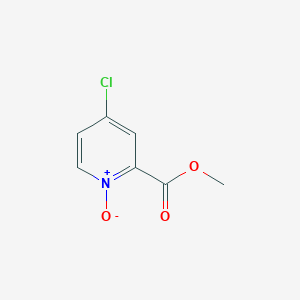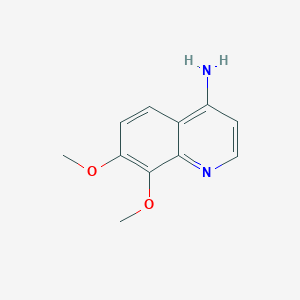![molecular formula C12H15N3O B1391887 1'H-Spiro[piperidin-4,4'-chinazolin]-2'(3'H)-on CAS No. 635713-68-7](/img/structure/B1391887.png)
1'H-Spiro[piperidin-4,4'-chinazolin]-2'(3'H)-on
Übersicht
Beschreibung
1’H-Spiro[piperidine-4,4’-quinazolin]-2’(3’H)-one is a heterocyclic compound that features a spiro linkage between a piperidine ring and a quinazolinone moiety. This unique structure imparts significant biological and chemical properties, making it a compound of interest in various scientific fields, including medicinal chemistry and organic synthesis.
Wissenschaftliche Forschungsanwendungen
1’H-Spiro[piperidine-4,4’-quinazolin]-2’(3’H)-one has a wide range of scientific research applications:
Vorbereitungsmethoden
The synthesis of 1’H-Spiro[piperidine-4,4’-quinazolin]-2’(3’H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of piperidine derivatives with quinazolinone precursors in the presence of catalysts can yield the desired spiro compound. Industrial production methods often employ high-yielding and scalable processes, such as catalytic cyclization and multi-component reactions, to ensure efficient synthesis.
Analyse Chemischer Reaktionen
1’H-Spiro[piperidine-4,4’-quinazolin]-2’(3’H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the quinazolinone ring. Common reagents and conditions used in these reactions include mild reaction conditions, metal-free catalysts, and photoredox catalysis. Major products formed from these reactions include various quinazolinone derivatives with potential biological activities.
Wirkmechanismus
The mechanism of action of 1’H-Spiro[piperidine-4,4’-quinazolin]-2’(3’H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes and receptors, modulating biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to antitumor effects . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
1’H-Spiro[piperidine-4,4’-quinazolin]-2’(3’H)-one can be compared with other similar compounds, such as:
4(3H)-Quinazolinone: A frequently encountered heterocycle with broad applications, including antimalarial, antitumor, and anticonvulsant activities.
Spiro[indole-3,4’-piperidine]: A spiro compound with significant biological activities and synthetic applications.
Oxa-spirocycles: . The uniqueness of 1’H-Spiro[piperidine-4,4’-quinazolin]-2’(3’H)-one lies in its specific spiro linkage and the combination of piperidine and quinazolinone moieties, which impart distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
spiro[1,3-dihydroquinazoline-4,4'-piperidine]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c16-11-14-10-4-2-1-3-9(10)12(15-11)5-7-13-8-6-12/h1-4,13H,5-8H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLDCJYCZAHJCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678174 | |
| Record name | 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635713-68-7 | |
| Record name | 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1391806.png)
![tert-butyl 4-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperazine-1-carboxylate](/img/structure/B1391807.png)









![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1391822.png)

![1-isopentyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1391827.png)
